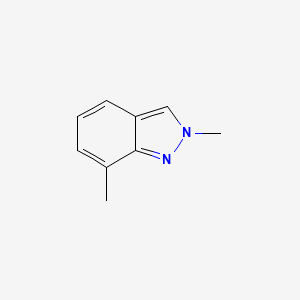

2,7-Dimethyl-2H-indazole

Beschreibung

2,7-Dimethyl-2H-indazole is a substituted indazole derivative characterized by methyl groups at the 2- and 7-positions of the indazole ring. The indazole core consists of a fused benzene and pyrazole ring, with nitrogen atoms at positions 1 and 2.

Eigenschaften

IUPAC Name |

2,7-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-4-3-5-8-6-11(2)10-9(7)8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPKGAHNSLTXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CN(N=C12)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,7-Dimethyl-2H-indazol kann auf verschiedene Weise erfolgen, darunter:

Übergangsmetall-katalysierte Reaktionen: Ein übliches Verfahren beinhaltet die Verwendung von Kupfer- oder Palladiumkatalysatoren, um die Cyclisierung geeigneter Vorläufer zu erleichtern.

Reduktive Cyclisierungsreaktionen: Dieses Verfahren beinhaltet die Reduktion von Nitroverbindungen, gefolgt von der Cyclisierung.

Metallfreie Reaktionen: Einige Verfahren benötigen keine Metallkatalysatoren.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2,7-Dimethyl-2H-indazol umfasst typischerweise die großtechnische Synthese unter Verwendung optimierter Versionen der oben genannten Verfahren. Die Wahl des Verfahrens hängt von Faktoren wie Ausbeute, Kosten und Umweltauswirkungen ab.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,7-Dimethyl-2H-indazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Indazolring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel können Zink und Essigsäure oder katalytische Hydrierung verwendet werden.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Oxiden führen, während die Substitution verschiedene funktionelle Gruppen einführen kann.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that 2,7-dimethyl-2H-indazole derivatives exhibit a range of biological activities:

- Antitumor Activity : Compounds containing the indazole structure have been shown to inhibit the activity of protein kinases involved in tumor growth and angiogenesis. For instance, studies have demonstrated that certain derivatives can regulate signal transduction pathways related to tyrosine kinase activity, thereby exhibiting potential as anticancer agents .

- Antiparasitic Effects : Some derivatives have displayed significant antiprotozoal activity against pathogens such as Giardia lamblia and Entamoeba histolytica. These compounds have been found to be more potent than traditional treatments like metronidazole .

- Anti-inflammatory Properties : Certain derivatives have been noted for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. This inhibition may provide therapeutic benefits in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of 2,7-dimethyl-2H-indazole in drug development:

- Antitumor Agents : A study focused on synthesizing 2,3-dimethyl-6-urea-2H-indazole derivatives revealed their dual activity as angiogenesis inhibitors and tumor growth suppressors. These compounds were tested against various cancer cell lines and showed promising results .

- Antiparasitic Compounds : Research evaluating the efficacy of 2H-indazole derivatives against protozoan infections demonstrated their potential as selective antiprotozoal agents with low cytotoxicity towards human cells .

- COX-2 Inhibition : Investigations into the anti-inflammatory effects of certain indazole derivatives showed that they could inhibit COX-2 activity in vitro, suggesting a possible role in treating inflammatory conditions .

Data Summary Table

Wirkmechanismus

The mechanism of action of 2,7-Dimethyl-2H-indazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Type

The biological and chemical properties of indazole derivatives are highly sensitive to substituent type and position. Below is a detailed comparison of 2,7-Dimethyl-2H-indazole with key analogs:

Key Findings

Halogenated Derivatives (e.g., 7-Iodo/Bromo/Chloro): Exhibit higher biological potency than non-halogenated analogs due to enhanced electrophilicity and binding affinity. For example, 7-Iodo-2-methyl-2H-indazole shows superior kinase inhibition compared to 2-Methyl-2H-indazole .

Methoxy-Substituted Analogs (e.g., 7-Methoxy-2-methyl-2H-indazole) :

- The methoxy group at position 7 improves oxidative stability and solubility. This compound demonstrates neuroprotective effects, likely via interactions with neurotransmitter receptors .

Amino-Substituted Derivatives (e.g., 7-(1-Aminoethyl)-2-methyl-2H-indazole): The aminoethyl group enhances water solubility and enables hydrogen bonding with biological targets, making it a candidate for central nervous system (CNS) therapeutics .

Impact of Methyl Groups in 2,7-Dimethyl-2H-indazole: The dual methyl groups increase lipophilicity, favoring passive diffusion across biological membranes. However, this may reduce aqueous solubility, requiring formulation optimization. Methyl groups at both positions stabilize the indazole ring against metabolic oxidation, prolonging half-life compared to monosubstituted analogs like 2-Methyl-2H-indazole.

Biologische Aktivität

2,7-Dimethyl-2H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

2,7-Dimethyl-2H-indazole features a five-membered heterocyclic ring containing two nitrogen atoms, with methyl groups at the 2 and 7 positions. This specific substitution pattern influences its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 162.19 g/mol.

The biological activity of 2,7-Dimethyl-2H-indazole is attributed to its ability to interact with various biological targets:

- Kinase Inhibition : Indazole derivatives, including 2,7-Dimethyl-2H-indazole, have been shown to inhibit key kinases involved in cellular signaling pathways. Notably, they can modulate checkpoint kinases (Chk1 and Chk2) and human serum/glucocorticoid-regulated kinase (h-SGK), which are implicated in cancer and other diseases associated with dysregulated kinase activity .

- Antimicrobial Activity : Research indicates that indazole derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have demonstrated potent antiprotozoal activity against pathogens such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. These compounds often outperform traditional treatments like metronidazole .

Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected indazole derivatives compared to metronidazole:

| Compound | Target Pathogen | IC50 (µM) | Relative Activity |

|---|---|---|---|

| Metronidazole | G. intestinalis | 12.8 | Reference |

| Compound 18 | G. intestinalis | 1.0 | 12.8 times more active |

| Compound 23 | C. albicans | 5.0 | More active than metronidazole |

| Compound 26 | E. histolytica | 0.5 | Four-fold improvement over metronidazole |

These results indicate that specific derivatives of indazole are promising candidates for developing new antimicrobial agents .

Case Studies

- Antiprotozoal Efficacy : A study evaluating the efficacy of various indazole derivatives found that compounds containing specific substituents exhibited enhanced activity against protozoan pathogens. For example, compound 18 was found to be significantly more effective against G. intestinalis than metronidazole, highlighting the potential for indazole derivatives in treating gastrointestinal infections .

- Anti-inflammatory Potential : Some indazole derivatives have shown inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Compounds such as 21 and 26 demonstrated promising anti-inflammatory properties alongside their antimicrobial activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.